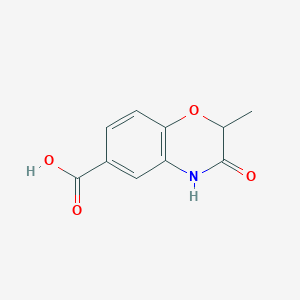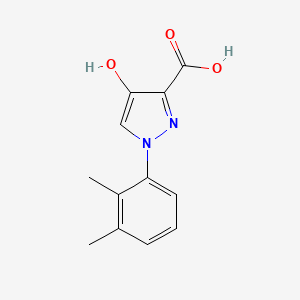![molecular formula C6H12ClN3S B1521653 C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride CAS No. 1185294-37-4](/img/structure/B1521653.png)
C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Activity
- Compounds from the 1,3,4-thiadiazole group, including those with modifications at the thiadiazole moiety, have demonstrated a broad spectrum of biological activities. Notably, they possess antibacterial and antifungal properties, which make them candidates for addressing pathogenic fungi and bacteria resistant to current treatments. For example, a derivative was found to be highly active against pathogenic fungi, including Candida species resistant to azoles, and molds, showcasing its potential as a therapeutic agent for mycoses (Chudzik et al., 2019).
Antimicrobial and Antifilarial Potential
- Novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties, with some showing promising activity against black fungi and pathogenic bacteria. These findings indicate their potential application in combating microbial diseases, including those associated with higher mortality rates like COVID-19-associated pulmonary aspergillosis (CAPA) and mucormycosis (CAM) (Rashdan et al., 2022).
Enzyme Inhibition for Therapeutic Applications
- Research into the inhibition of enzymes like carbonic anhydrase (CA) by thiadiazole derivatives has highlighted their potential in treating disorders such as glaucoma, epilepsy, obesity, and cancer. These inhibitors offer a promising avenue for therapeutic intervention, displaying efficacy even without the typical sulfonamide group associated with CA inhibition (Altıntop et al., 2017).
Antiproliferative Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and analyzed for their antiproliferative properties. Among them, specific derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their utility in cancer treatment. Molecular docking studies supported their potential mechanism of action against cancer and bacterial targets (Gür et al., 2020).
Corrosion Inhibition
- Pyrazolone derivatives, related in structure to thiadiazole compounds, have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. This application demonstrates the versatility of thiadiazole derivatives and related compounds in industrial applications, protecting materials from corrosive damage (Fouda et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
(4-propan-2-ylthiadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.ClH/c1-4(2)6-5(3-7)10-9-8-6;/h4H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJBHVRSRLAKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)


![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)

![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)


![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)

